2-Chlorocyclohexyl acrylate
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Overview
Description
2-Chlorocyclohexyl acrylate is an organic compound with the molecular formula C9H13ClO2. It is an ester derived from acrylic acid and 2-chlorocyclohexanol. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorocyclohexyl acrylate can be synthesized through the esterification of acrylic acid with 2-chlorocyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the production process, minimizing side reactions and maximizing the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohexyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the acrylate moiety is susceptible to polymerization, forming polyacrylate chains.
Substitution: The chlorine atom in the cyclohexyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding acrylic acid and 2-chlorocyclohexanol
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis
Major Products Formed
Polymerization: Poly(this compound)
Substitution: Various substituted cyclohexyl acrylates
Hydrolysis: Acrylic acid and 2-chlorocyclohexanol
Scientific Research Applications
2-Chlorocyclohexyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in medical adhesives and coatings for medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties .
Mechanism of Action
The mechanism of action of 2-chlorocyclohexyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the acrylate moiety participates in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing strong adhesion and durability .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl acrylate: Used in pressure-sensitive adhesives.
Cyclohexyl acrylate: Used in automotive clear lacquers.
2-Hydroxyethyl acrylate: Crosslinkable with di-isocyanates to form gels
Uniqueness
2-Chlorocyclohexyl acrylate is unique due to the presence of the chlorine atom in the cyclohexyl ring, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other acrylates may not perform as effectively .
Properties
CAS No. |
125215-25-0 |
---|---|
Molecular Formula |
C9H13ClO2 |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(2-chlorocyclohexyl) prop-2-enoate |
InChI |
InChI=1S/C9H13ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8H,1,3-6H2 |
InChI Key |
NGDOLKDENPCYIS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1CCCCC1Cl |
Origin of Product |
United States |
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